molecular formula C25H44O4S B12115999 3,3-Bis(((2-ethylhexyl)oxy)methyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine

3,3-Bis(((2-ethylhexyl)oxy)methyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine

Cat. No.: B12115999
M. Wt: 440.7 g/mol
InChI Key: YYKZOERQHDYCMV-UHFFFAOYSA-N
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Description

3,3-Bis(((2-ethylhexyl)oxy)methyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thieno[3,4-b][1,4]dioxepine core, which is a fused heterocyclic system, and two 2-ethylhexyl groups attached via ether linkages. Its structure imparts significant stability and solubility, making it a valuable candidate for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Bis(((2-ethylhexyl)oxy)methyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine typically involves the following steps:

    Formation of the Thieno[3,4-b][1,4]dioxepine Core: This step involves the cyclization of appropriate precursors under controlled conditions. Commonly, a dioxepine derivative is reacted with a thiophene derivative in the presence of a catalyst.

    Attachment of 2-Ethylhexyl Groups: The next step involves the etherification of the core structure with 2-ethylhexyl bromide or a similar reagent. This reaction is typically carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and cost-effectiveness. This often involves:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Catalyst Optimization: Employing more efficient catalysts to speed up the reaction and reduce by-products.

    Purification Techniques: Using advanced purification methods such as column chromatography and recrystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3,3-Bis(((2-ethylhexyl)oxy)methyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thieno[3,4-b][1,4]dioxepine derivatives.

    Substitution: Various substituted thieno[3,4-b][1,4]dioxepine derivatives depending on the nucleophile used.

Scientific Research Applications

3,3-Bis(((2-ethylhexyl)oxy)methyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems due to its stability and solubility.

    Industry: Utilized in the production of advanced materials such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism by which 3,3-Bis(((2-ethylhexyl)oxy)methyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine exerts its effects depends on its application:

    In Organic Synthesis: Acts as a versatile intermediate that can undergo various chemical transformations.

    In Biological Systems: May interact with cellular components, disrupting normal cellular functions and leading to antimicrobial or anticancer effects.

    In Industrial Applications: Functions as a component in materials that require specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    3,4-Ethylenedioxythiophene (EDOT): A structurally similar compound used in the synthesis of conductive polymers.

    2,5-Di(2-ethylhexyl)thiophene: Another compound with 2-ethylhexyl groups, used in organic electronics.

Uniqueness

3,3-Bis(((2-ethylhexyl)oxy)methyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine is unique due to its combination of a thieno[3,4-b][1,4]dioxepine core and two 2-ethylhexyl groups, which provide enhanced solubility and stability compared to similar compounds. This makes it particularly valuable in applications requiring these properties, such as in the development of advanced materials and pharmaceuticals.

Properties

Molecular Formula

C25H44O4S

Molecular Weight

440.7 g/mol

IUPAC Name

3,3-bis(2-ethylhexoxymethyl)-2,4-dihydrothieno[3,4-b][1,4]dioxepine

InChI

InChI=1S/C25H44O4S/c1-5-9-11-21(7-3)13-26-17-25(18-27-14-22(8-4)12-10-6-2)19-28-23-15-30-16-24(23)29-20-25/h15-16,21-22H,5-14,17-20H2,1-4H3

InChI Key

YYKZOERQHDYCMV-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COCC1(COC2=CSC=C2OC1)COCC(CC)CCCC

Origin of Product

United States

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